REACTION_CXSMILES
|
C[NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4].[CH3:13]C1C=CC(C(Cl)=O)=CC=1>C1(C)C(C)=CC=CC=1>[CH3:13][C:7]1[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:6]=1[S:3]([NH2:2])(=[O:5])=[O:4]
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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CNS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed for 72 hrs
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the xylene
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with dilute sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
After separation
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying over anhydrous magnesium sulfate and evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |